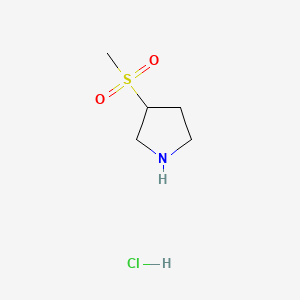

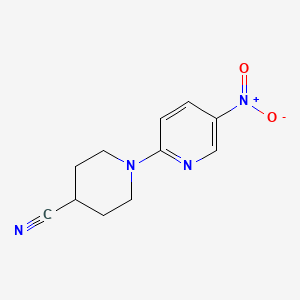

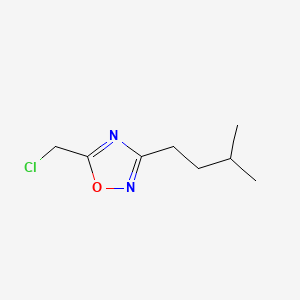

![molecular formula C16H16O2 B596618 2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261922-05-7](/img/structure/B596618.png)

2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid, also known as TMBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TMBPC is a white crystalline powder that has a molecular formula of C20H20O2 and a molecular weight of 292.37 g/mol.

Aplicaciones Científicas De Investigación

Coordination Polymers with Luminescent Properties

The study by Huang et al. (2016) utilized biphenyl-3,5-dicarboxylic acid (a structural analogue of the queried compound) to synthesize coordination polymers with metals like Cd(II) and Zn(II). These structures exhibited diverse dimensional and topological features, with potential applications in solid-state luminescence and thermal stability Huang et al., 2016.

Metal–Organic Complexes with Structural Diversity

Dai et al. (2009) designed flexible dicarboxylate ligands, including derivatives of biphenyl, to assemble with copper ions. This resulted in the formation of metal–organic complexes with unique structures like discrete molecular chairs and two-dimensional wavelike layer structures Dai et al., 2009.

Crystallographic Studies and Substitution Reactions

Crystal Structure Analysis and Conformational Preferences

Katrusiak (1996) investigated the crystal structure and conformational behavior of a compound structurally related to the queried compound, emphasizing the roles of electrostatic interactions and hydrogen bonding in stabilizing the crystal structures Katrusiak, 1996.

Selective Substitution Reactions

Combellas et al. (1993) detailed an electrochemically induced substitution reaction, leading to the formation of biphenyl-carboxylic acid derivatives. The reaction pathway elucidated could offer insights into selective functionalization strategies for similar compounds Combellas et al., 1993.

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAQFQINEAJOEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688950 |

Source

|

| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid | |

CAS RN |

1261922-05-7 |

Source

|

| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

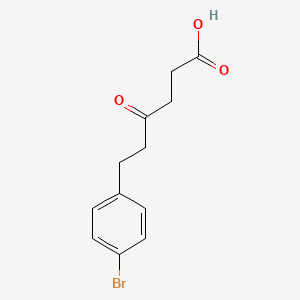

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

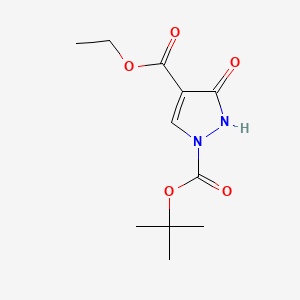

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

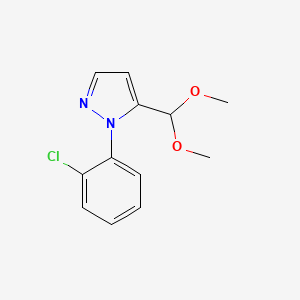

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)